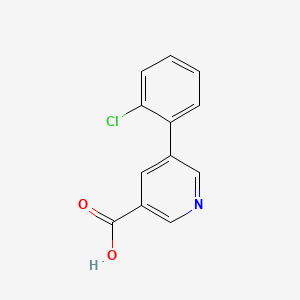
5-(2-Chlorophenyl)nicotinic acid
Übersicht
Beschreibung
5-(2-Chlorophenyl)nicotinic acid, also known as 2-Chloronicotinic acid, is an organic compound with the chemical formula C12H8ClNO2. It is a white crystalline solid that is soluble in water and organic solvents. This compound has attracted significant research interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antibiofilm Properties
- Scientific Field: Medicinal Chemistry and Microbiology .
- Application Summary: Nicotinamide derivatives, including 5-(2-Chlorophenyl)nicotinic acid, have been synthesized and studied for their antibacterial and antibiofilm properties .
- Methods of Application: These compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then investigated computationally at the B3LYP/6–31 + G(d,p) level in water with the C-PCM solvent method .
- Results: The antibacterial and antibiofilm activity of the synthesized compounds were tested against various bacteria. As a result, one of the derivatives, ND4, was found to be the best inhibitor candidate against Enterococcus faecalis .
Antifungal Properties
- Scientific Field: Medicinal Chemistry and Microbiology .
- Application Summary: Nicotinamide and its derivatives have been investigated for their antifungal properties .
- Methods of Application: Similar to the antibacterial and antibiofilm properties, these compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then investigated computationally at the B3LYP/6–31 + G(d,p) level in water with the C-PCM solvent method .
- Results: The antifungal properties of the synthesized compounds were tested against various fungi. The results of these tests are not specified in the source .
Anti-HIV Properties
- Scientific Field: Medicinal Chemistry and Virology .
- Application Summary: Nicotinamide and its derivatives have been investigated for their anti-HIV properties .
- Methods of Application: The methods of application for this use are not specified in the source .
- Results: The results of these tests are not specified in the source .
Antimicrobial Properties
- Scientific Field: Medicinal Chemistry and Microbiology .
- Application Summary: Nicotinamide and its derivatives have been investigated for their antimicrobial properties .
- Methods of Application: The methods of application for this use are not specified in the source .
- Results: The results of these tests are not specified in the source .
Anti-Pesticide Properties
- Scientific Field: Medicinal Chemistry and Agriculture .
- Application Summary: Nicotinamide and its derivatives have been investigated for their anti-pesticide properties .
- Methods of Application: The methods of application for this use are not specified in the source .
- Results: The results of these tests are not specified in the source .
Hair Growth-Promoting Properties
- Scientific Field: Dermatology and Cosmetology .
- Application Summary: Nicotinamide and its derivatives have been investigated for their hair growth-promoting properties .
- Methods of Application: The methods of application for this use are not specified in the source .
- Results: The results of these tests are not specified in the source .
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDDIFGTGPJAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602385 | |
| Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)nicotinic acid | |
CAS RN |
893735-02-9 | |
| Record name | 5-(2-Chlorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893735-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



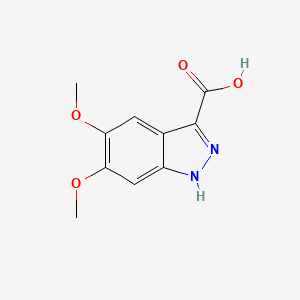
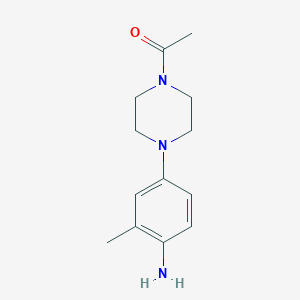
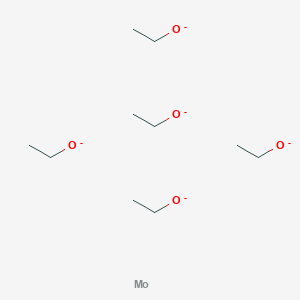
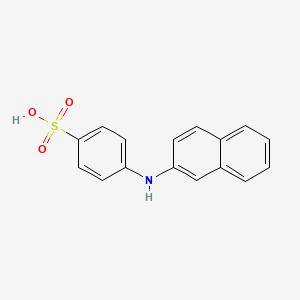
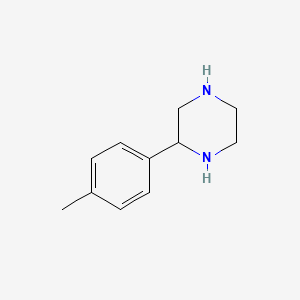
![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)
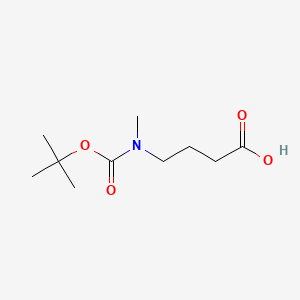
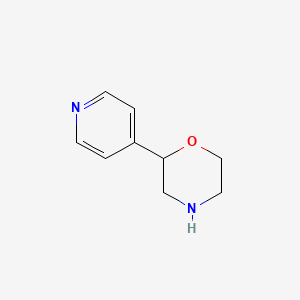
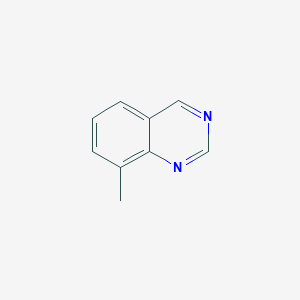
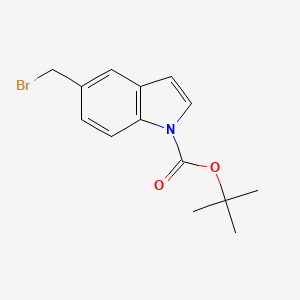
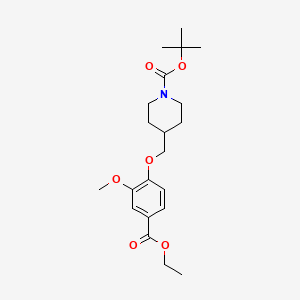
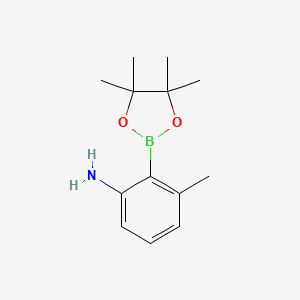
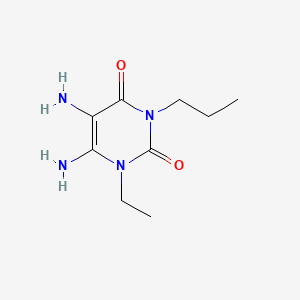
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)